Cas no 1451393-10-4 (6-Chloro-2-fluoro-3-formylphenylboronic acid)
6-Chloro-2-fluoro-3-formylphenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- 6-Chloro-2-fluoro-3-formylphenylboronic acid
- BC001772
- Z1582
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- MDL: MFCD16295238
- Inchi: 1S/C7H5BClFO3/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-3,12-13H
- InChI Key: JJZRXCSZTZDMPC-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=O)C(=C1B(O)O)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 193
- Topological Polar Surface Area: 57.5
6-Chloro-2-fluoro-3-formylphenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 209249-1g |
(6-Chloro-2-fluoro-3-formylphenyl)boronic acid |
1451393-10-4 | 1g |
$1268.00 | 2023-09-10 | ||
| Matrix Scientific | 209249-25g |
(6-Chloro-2-fluoro-3-formylphenyl)boronic acid |
1451393-10-4 | 25g |
$5680.00 | 2023-09-10 | ||
| TRC | C990493-2.5g |
6-Chloro-2-fluoro-3-formylphenylboronic acid |
1451393-10-4 | 2.5g |
$ 50.00 | 2022-06-06 | ||
| TRC | C990493-5g |
6-Chloro-2-fluoro-3-formylphenylboronic acid |
1451393-10-4 | 5g |
$ 65.00 | 2022-06-06 | ||
| TRC | C990493-25g |
6-Chloro-2-fluoro-3-formylphenylboronic acid |
1451393-10-4 | 25g |
$ 80.00 | 2022-06-06 | ||
| abcr | AB515483-500 mg |
6-Chloro-2-fluoro-3-formylphenylboronic acid |
1451393-10-4 | 500MG |
€244.00 | 2023-04-18 | ||
| abcr | AB515483-1 g |
6-Chloro-2-fluoro-3-formylphenylboronic acid |
1451393-10-4 | 1g |
€321.90 | 2023-04-18 | ||
| abcr | AB515483-500mg |
6-Chloro-2-fluoro-3-formylphenylboronic acid |
1451393-10-4 | 500mg |
€244.00 | 2023-09-02 | ||
| abcr | AB515483-1g |
6-Chloro-2-fluoro-3-formylphenylboronic acid; . |
1451393-10-4 | 1g |
€223.90 | 2025-03-19 | ||
| Aaron | AR01K7G2-1g |
(6-Chloro-2-fluoro-3-formyl-phenyl)boronicacid |
1451393-10-4 | 95% | 1g |
$204.00 | 2025-02-12 |
6-Chloro-2-fluoro-3-formylphenylboronic acid Suppliers
6-Chloro-2-fluoro-3-formylphenylboronic acid Related Literature
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 6-Chloro-2-fluoro-3-formylphenylboronic acid
Introduction to 6-Chloro-2-fluoro-3-formylphenylboronic Acid (CAS No. 1451393-10-4)
6-Chloro-2-fluoro-3-formylphenylboronic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound, identified by its CAS number 1451393-10-4, features a phenyl ring substituted with a chloro group at the 6-position, a fluoro group at the 2-position, and a formyl group at the 3-position, along with a boronic acid moiety. The presence of these functional groups makes it a versatile intermediate in the synthesis of various pharmacologically active molecules and advanced materials.
The boronic acid component of this molecule is particularly noteworthy, as boronic acids are widely recognized for their role in Suzuki-Miyaura cross-coupling reactions, which are fundamental in modern organic synthesis. This reaction allows for the formation of carbon-carbon bonds under mild conditions, making it an invaluable tool for constructing complex molecular architectures. The 6-chloro and 2-fluoro substituents further enhance the reactivity and selectivity of the boronic acid, enabling precise control over the synthesis of target compounds.
In recent years, there has been a surge in research focused on developing novel boronic acid derivatives for therapeutic applications. The formyl group in 6-chloro-2-fluoro-3-formylphenylboronic acid introduces additional reactivity, allowing for further functionalization through condensation reactions or as a precursor to more complex structures. This makes it an attractive building block for drug discovery efforts aimed at identifying new treatments for various diseases.
One of the most compelling aspects of this compound is its potential in medicinal chemistry. Boronic acid derivatives have been explored as inhibitors of enzymes involved in metabolic pathways associated with cancer, inflammation, and infectious diseases. The unique electronic properties conferred by the chloro and fluoro substituents can influence the binding affinity and specificity of potential drug candidates, making this compound a promising candidate for further investigation.
Recent studies have demonstrated the utility of 6-chloro-2-fluoro-3-formylphenylboronic acid in the development of small-molecule probes for biochemical assays. These probes can be used to study enzyme mechanisms and identify new therapeutic targets. Additionally, the compound's ability to participate in cross-coupling reactions has been leveraged in the synthesis of conjugated polymers and organic electronic materials, where precise control over molecular structure is crucial.
The pharmaceutical industry has shown particular interest in this compound due to its potential as a precursor for antiviral and anticancer agents. For instance, researchers have utilized derivatives of this compound to develop inhibitors of proteases that are essential for viral replication. The fluoro substituent, in particular, has been shown to enhance metabolic stability and bioavailability in drug candidates, making it an attractive feature for medicinal chemists.
In materials science, 6-chloro-2-fluoro-3-formylphenylboronic acid has been employed in the synthesis of organic semiconductors and light-emitting diodes (OLEDs). The ability to precisely control molecular architecture through boronic acid-mediated reactions allows for the design of materials with tailored electronic properties. This has opened up new possibilities for applications in flexible electronics, optoelectronics, and energy storage devices.
The synthesis of this compound typically involves multi-step organic transformations starting from readily available aromatic precursors. Advanced synthetic methodologies have been developed to introduce the required substituents with high regioselectivity and yield. These methods often employ palladium-catalyzed cross-coupling reactions, which are efficient and scalable for industrial applications.
As research continues to evolve, the applications of 6-chloro-2-fluoro-3-formylphenylboronic acid are expected to expand into new areas. The growing demand for specialized intermediates in drug discovery and materials science ensures that this compound will remain a cornerstone of chemical research for years to come. Its unique combination of reactivity and functional groups makes it an indispensable tool for chemists working on cutting-edge innovations.
In conclusion, 6-chloro-2-fluoro-3-formylphenylboronic acid (CAS No. 1451393-10-4) is a multifaceted compound with significant potential across multiple domains of chemistry. Its role as a key intermediate in pharmaceutical synthesis, materials science, and biochemical research underscores its importance as a chemical building block. As advancements are made in synthetic methodologies and applications continue to emerge, this compound will undoubtedly play a crucial role in shaping the future of chemical innovation.
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